(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
CAS No.: 959573-48-9
Cat. No.: VC3839223
Molecular Formula: C17H22N2O6
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959573-48-9 |
|---|---|
| Molecular Formula | C17H22N2O6 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-12(9-14(18)15(20)21)8-11-4-6-13(7-5-11)19(23)24/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 |
| Standard InChI Key | MPEJCVTWUUJXPQ-OCCSQVGLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring—a five-membered secondary amine—with distinct stereochemistry at positions 2 (S-configuration) and 4 (R-configuration). Key substituents include:
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tert-Butoxycarbonyl (Boc) Group: Positioned at the nitrogen atom, this group protects the amine during synthetic reactions and is removable under acidic conditions.
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4-Nitrobenzyl Group: Attached to the 4-position of the pyrrolidine ring, this electron-withdrawing substituent enhances electrophilicity and facilitates nucleophilic substitutions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₆ |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 959573-48-9 |
| IUPAC Name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid |
Stereochemical Implications
The (2S,4R) configuration ensures precise spatial orientation of functional groups, critical for interactions with chiral biological targets. This stereochemistry is typically achieved via asymmetric synthesis or resolution techniques, leveraging chiral catalysts or auxiliaries.
Synthesis and Production
Synthetic Pathways
The synthesis involves sequential modifications of the pyrrolidine core:
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Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones generates the pyrrolidine scaffold.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the Boc group at the nitrogen.
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Nitrobenzyl Introduction: Alkylation or Mitsunobu reaction attaches the 4-nitrobenzyl group to the 4-position, ensuring retention of stereochemistry.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85–90 |
| Nitrobenzyl Attachment | 4-Nitrobenzyl bromide, K₂CO₃, DMF, 60°C | 70–75 |
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for maximizing yield.
Chemical Properties and Reactivity
Stability and Degradation
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Acid Sensitivity: The Boc group undergoes cleavage in acidic environments (e.g., trifluoroacetic acid), regenerating the free amine.
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Nitro Group Reactivity: Susceptible to reduction (e.g., H₂/Pd-C) to form a primary amine, enabling further derivatization.
Solubility and LogP
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water.
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LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s nitro group serves as a handle for bioorthogonal reactions, enabling conjugation with targeting moieties. For example, reduction to an amine allows coupling with carboxylic acids or carbonyl compounds.
Prototype for Enzyme Inhibitors
Preliminary studies suggest that the pyrrolidine core mimics transition states in enzymatic reactions, potentially inhibiting proteases or kinases. The nitrobenzyl group may enhance binding affinity through π-π interactions.
Table 3: Biological Activity Data (Hypothetical)
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HIV-1 Protease | 12.3 | Competitive Inhibition |
| MAP Kinase | 45.6 | Allosteric Modulation |
Future Directions and Research Opportunities
Recent advances in photoredox catalysis could leverage the nitro group for light-triggered drug release systems. Additionally, computational modeling (e.g., molecular docking) may elucidate structure-activity relationships, guiding the design of derivatives with enhanced potency.
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